molecular formula C17H16N2O2S B229614 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No. B229614
M. Wt: 312.4 g/mol
InChI Key: KGJHOJLLDIWOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been extensively studied for its biological properties. TZD belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory effects. Over the years, researchers have explored the synthesis, mechanism of action, and physiological effects of TZD.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is complex and involves several pathways. One of the primary mechanisms of action of 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ by 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione leads to increased insulin sensitivity, reduced inflammation, and improved lipid metabolism. 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione also has antioxidant properties and can scavenge free radicals, which can contribute to oxidative stress.
Biochemical and Physiological Effects
3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has several biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and neuroprotective effects. Inflammation is a critical component of many chronic diseases, including diabetes, cancer, and neurodegenerative diseases. 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione also improves glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. In addition, 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is its relatively simple synthesis, which makes it accessible to researchers. 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is also stable and can be stored for an extended period, making it a useful tool for long-term experiments. However, 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has some limitations. One of the limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione. One area of research is the development of new 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione derivatives with improved properties. For example, researchers could explore the synthesis of 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione derivatives with increased solubility in water or reduced toxicity. Another area of research is the exploration of the potential applications of 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases. Finally, researchers could investigate the role of 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in the regulation of cellular metabolism and the development of metabolic diseases such as obesity and type 2 diabetes.
Conclusion
In conclusion, 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its biological properties. 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has potential applications in several scientific fields, including pharmacology, biochemistry, and biotechnology. The synthesis of 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is relatively straightforward, and it has several advantages for use in laboratory experiments. Future research on 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione could lead to the development of new compounds with improved properties and the identification of new applications for 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in scientific research.

Synthesis Methods

The synthesis of 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 2-methylbenzylamine with thiosemicarbazide and ethyl acetoacetate. The reaction produces a yellow crystalline solid that is purified by recrystallization. The purity of the final product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy. The synthesis of 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been studied for its potential applications in several scientific fields, including pharmacology, biochemistry, and biotechnology. In pharmacology, 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and anti-diabetic effects. Studies have also suggested that 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may have neuroprotective properties and could be used in the treatment of neurodegenerative diseases. In biochemistry, 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been used as a tool to study the effects of oxidative stress on cellular metabolism. In biotechnology, 3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been used as a starting material for the synthesis of other compounds with potential pharmaceutical applications.

properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-benzyl-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O2S/c1-12-7-5-6-10-14(12)18-15-16(20)19(17(21)22-15)11-13-8-3-2-4-9-13/h2-10,15,18H,11H2,1H3

InChI Key

KGJHOJLLDIWOFX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Origin of Product

United States

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